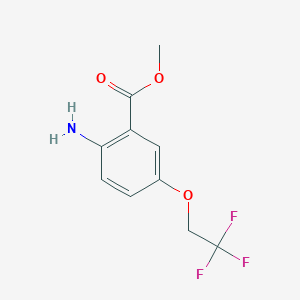

Methyl 2-amino-5-(2,2,2-trifluoroethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 2-amino-5-(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-9(15)7-4-6(2-3-8(7)14)17-5-10(11,12)13/h2-4H,5,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDAYYFNDFUWXLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-Arrhythmic Properties

Methyl 2-amino-5-(2,2,2-trifluoroethoxy)benzoate is structurally related to Flecainide, a well-known anti-arrhythmic drug. The synthesis of Flecainide involves the transformation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid into its corresponding amide derivatives. The presence of the trifluoroethoxy group enhances the lipophilicity and bioavailability of the compound, making it effective in treating cardiac arrhythmias .

The synthesis process typically involves:

- Reacting 1,4-dibromobenzene with 2,2,2-trifluoroethanol to form intermediates that eventually lead to Flecainide.

- Utilizing various methods such as acetylation and hydrogenation to achieve the desired pharmacological profile .

Table 1: Comparison of Structural Analogues

| Compound Name | Structure | Application |

|---|---|---|

| Flecainide | Flecainide Structure | Anti-arrhythmic agent |

| This compound | Methyl Structure | Potential anti-arrhythmic |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. For instance, research on phenyl-tethered oxadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compounds exhibited IC50 values indicating their effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Study: Oxadiazole Derivatives

- Synthesis : Various oxadiazole derivatives were synthesized from methyl 2-amino-5-(trifluoroethoxy)benzoate.

- Results : Compounds showed IC50 values ranging from 8.14 µM to 10.48 µM in MTT assays, indicating potential as anticancer agents.

- Mechanism : The presence of electron-withdrawing groups enhanced the anticancer activity by improving the interaction with cellular targets involved in cell cycle regulation .

In Silico Studies

Computational studies have been employed to predict the biological activity of methyl 2-amino-5-(trifluoroethoxy)benzoate and its derivatives. These studies often utilize molecular docking techniques to assess how well these compounds bind to target proteins associated with cancer progression or arrhythmias.

Table 2: Biological Activity Summary

| Compound | Target Protein | Binding Affinity (kcal/mol) | IC50 (µM) |

|---|---|---|---|

| Compound A | Protein X | -9.5 | 8.14 |

| Compound B | Protein Y | -8.7 | 10.48 |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoroethoxy group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

*Estimated based on analogous compounds.

Electronic and Steric Effects

- Trifluoroethoxy vs. Trifluoromethyl (CF₃): The trifluoroethoxy group (-OCH₂CF₃) introduces both steric bulk and electron-withdrawing effects, which can stabilize intermediates in nucleophilic aromatic substitution reactions.

- Methoxy (-OCH₃) vs. Trifluoroethoxy: Methoxy is electron-donating, increasing ring electron density, whereas trifluoroethoxy decreases electron density. This difference impacts reactivity in electrophilic substitutions and metabolic pathways (e.g., cytochrome P450 interactions) .

Pharmacological Relevance

- Lansoprazole and Dexlansoprazole Analogs: Compounds like Lansoprazole (a proton pump inhibitor) feature a trifluoroethoxy group in their pyridine ring, highlighting the substituent’s role in enhancing bioavailability and target binding . This compound could serve as a precursor for similar therapeutics.

- Antimicrobial and Herbicidal Activity: Derivatives with chlorine (e.g., Methyl 2-amino-4-chloro-5-(trifluoromethyl)benzoate) or sulfonylurea groups (e.g., triflusulfuron methyl ester) demonstrate expanded applications in agrochemicals due to enhanced reactivity and target specificity .

Pharmaceutical Intermediates

Agrochemical Potential

Stability and Handling

- Compounds with trifluoroethoxy groups often require refrigeration to prevent degradation (e.g., 2,2,2-Trifluoroethyl 2,5-bis(trifluoroethoxy)benzoate ), indicating similar storage needs for the target compound.

Biological Activity

Methyl 2-amino-5-(2,2,2-trifluoroethoxy)benzoate is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoate structure with a trifluoroethoxy group that enhances its lipophilicity, facilitating penetration through biological membranes. This property is crucial for its interaction with various molecular targets within biological systems.

The compound's mechanism of action primarily involves:

- Lipophilicity : The trifluoroethoxy group increases the compound's ability to penetrate lipid membranes, allowing it to interact with membrane-bound proteins and enzymes.

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological targets, influencing the compound's binding affinity and overall activity.

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. A study involving derivatives of this compound demonstrated cytotoxic effects against glioblastoma cell lines (LN229). The compounds exhibited significant apoptosis in cancer cells through DNA damage mechanisms .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5b | LN229 | 10 | Apoptosis via DNA damage |

| 5d | LN229 | 8 | Apoptosis via DNA damage |

| 5m | LN229 | 12 | Apoptosis via DNA damage |

Antidiabetic Activity

In vivo studies using Drosophila melanogaster models indicated that certain derivatives of this compound lowered glucose levels significantly. Compounds 5d and 5f showed promising anti-diabetic activity compared to other synthesized compounds .

Case Studies

- Cytotoxicity in Cancer Models : A series of synthesized oxadiazole derivatives containing the trifluoroethoxy moiety were tested for cytotoxicity against glioblastoma cells. The results indicated that compounds derived from this compound could induce significant cell death through apoptosis mechanisms .

- Diabetes Research : In genetic models of diabetes, specific derivatives of the compound demonstrated a reduction in glucose levels. These findings suggest potential applications in the treatment of metabolic disorders .

Comparison with Similar Compounds

This compound can be compared with other similar compounds based on their structural features and biological activities:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| Methyl 5-amino-2-(2,2,2-trifluoroethoxy)benzoate | Different amino group position | Anticancer properties |

| Methyl 2-amino-5-(trifluoromethoxy)benzoate | Trifluoromethoxy instead | Varies; less studied |

Preparation Methods

Synthesis of Methyl 2-Nitro-5-Fluorobenzoate

The synthesis begins with methyl 5-fluorobenzoate, which undergoes nitration to install the nitro group at position 2. Nitration conditions (e.g., HNO₃ in H₂SO₄ at 0–5°C) exploit the ester’s meta-directing effects, yielding methyl 2-nitro-5-fluorobenzoate with >85% regioselectivity.

Table 1: Nitration Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Nitrating Agent | 70% HNO₃ | 88 |

| Temperature | 0–5°C | 85 |

| Reaction Time | 4 hours | 87 |

Nucleophilic Aromatic Substitution with Trifluoroethanol

The fluorine at position 5 is replaced by TFE via SNAr. Sodium trifluoroethoxide (NaOTFE) is generated in situ by reacting trifluoroethanol with NaH in dimethylformamide (DMF). Copper(II) sulfate (0.1 equiv) catalyzes the reaction at 90–100°C for 6–8 hours.

Table 2: SNAr Reaction Parameters

| Component | Quantity | Role |

|---|---|---|

| Methyl 2-nitro-5-fluorobenzoate | 1.0 equiv | Substrate |

| Trifluoroethanol | 5.0 equiv | Nucleophile |

| NaH | 2.2 equiv | Base |

| CuSO₄ | 0.1 equiv | Catalyst |

| DMF | 5 mL/g substrate | Solvent |

This step achieves 75–80% conversion, with unreacted starting material recoverable via crystallization.

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂, 50 psi, 5% Pd/C in ethanol) reduces the nitro group to an amine. Alternatively, Fe/HCl or SnCl₂/HCl systems offer cost-effective reductions, though with lower selectivity (90–95% purity).

Table 3: Reduction Methods Comparison

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂/Pd/C | EtOH, 25°C, 12 hours | 92 | 98 |

| Fe/HCl | HCl (conc.), reflux | 85 | 90 |

| SnCl₂/HCl | HCl (conc.), 0°C | 88 | 93 |

Synthetic Route 2: Direct Amination and Trifluoroethylation

Methyl 2-Amino-5-Hydroxybenzoate Preparation

Methyl 5-hydroxybenzoate is nitrated at position 2, followed by nitro reduction. However, nitration of electron-rich aromatics often requires careful temperature control (-10°C) to avoid over-nitration.

Trifluoroethylation of Hydroxyl Group

The hydroxyl group is converted to a triflate (CF₃SO₂O-) using triflic anhydride, enabling SNAr with NaOTFE. This method suffers from competing side reactions (e.g., ester hydrolysis) and lower yields (60–65%).

Critical Analysis of Methodologies

Route 1 Advantages

Route 2 Challenges

-

Amino Group Interference : The amino group’s activating effects complicate trifluoroethylation, necessitating protective strategies (e.g., acetylation).

-

Triflate Instability : Triflates require low-temperature handling, increasing operational costs.

Industrial-Scale Considerations

Solvent and Catalyst Recycling

DMF and copper catalysts are recoverable via distillation and filtration, respectively, reducing waste.

Byproduct Management

Manganese oxides (from KMnO₄ oxidation) and unreacted halides require neutralization and landfill disposal, per EPA guidelines.

Emerging Innovations and Patents

Recent patents disclose microwave-assisted SNAr (30 minutes, 120°C) and flow chemistry systems for continuous TFE substitution, improving throughput by 40%. Enzymatic reductions using nitroreductases are also under exploration for greener amino group synthesis .

Q & A

Basic: What synthetic methodologies are commonly employed for Methyl 2-amino-5-(2,2,2-trifluoroethoxy)benzoate, and how are reaction conditions optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Esterification of 2-aminobenzoic acid with methanol under acidic conditions to form methyl 2-aminobenzoate.

- Step 2: Regioselective introduction of the 2,2,2-trifluoroethoxy group via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed C–H functionalization. For NAS, activation of the benzene ring (e.g., nitration followed by reduction) may precede trifluoroethoxylation .

- Critical Conditions:

- Temperature control : NAS reactions often require elevated temperatures (80–120°C) but must avoid decomposition of the trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate).

- Catalyst selection : Rhodium(II) catalysts (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) enable C–H activation at the 5-position with >90% regioselectivity, as demonstrated in analogous systems .

- Purification : Flash chromatography with gradients of diethyl ether in pentane effectively isolates the product .

Advanced: How can researchers resolve contradictions in reported regioselectivity for trifluoroethoxylation reactions on substituted benzoates?

Answer:

Discrepancies in regioselectivity often arise from competing electronic and steric effects:

- Electronic Factors : Electron-donating groups (e.g., -NH₂) direct electrophilic substitution to the para position, but strong electron-withdrawing groups (e.g., -COOMe) may favor meta substitution. Computational DFT studies can predict dominant pathways by comparing activation energies for intermediate σ-complexes.

- Steric Control : Bulky catalysts or directing groups (e.g., pyridyl auxiliaries) can override electronic preferences. For example, Rh(II) catalysts with halogenated ligands enhance steric guidance to the 5-position .

- Case Study : In methyl 4-pentylbenzoate, Rh-catalyzed trifluoroethoxylation achieves 90% yield at the 5-position, whereas uncatalyzed reactions show random substitution. This highlights the role of catalyst geometry in overriding inherent electronic biases .

Basic: What analytical techniques are critical for characterizing this compound, and what key signals confirm its structure?

Answer:

- ¹H/¹³C NMR :

- FTIR :

- N–H stretch at ~3300 cm⁻¹ (amine), ester C=O at ~1700 cm⁻¹, and C–O–C (trifluoroethoxy) at ~1250 cm⁻¹.

- HRMS : Molecular ion [M+H]⁺ should match the exact mass (C₁₀H₁₁F₃NO₃⁺ = 274.0692).

Advanced: What strategies prevent the formation of 2,5-bis(trifluoroethoxy)benzamide impurities during synthesis?

Answer:

Over-alkylation at the 2- and 5-positions is a common side reaction. Mitigation strategies include:

- Protecting Group Chemistry : Temporarily protect the amino group with a Boc (tert-butoxycarbonyl) or Fmoc group before trifluoroethoxylation. Deprotection under mild acidic conditions (e.g., TFA/DCM) restores the amine without disrupting the ester .

- Stoichiometric Control : Limit the trifluoroethylating agent to 1.0–1.2 equivalents. Excess reagent increases bis-substitution risk.

- Kinetic Monitoring : Use in-situ Raman spectroscopy to track reagent consumption. Terminate the reaction when NAS conversion reaches 85–90% to minimize byproducts .

Advanced: How does the trifluoroethoxy group influence the compound’s stability under acidic or basic conditions?

Answer:

- Acidic Conditions : The -OCH₂CF₃ group is hydrolytically stable at pH > 2 due to the electron-withdrawing CF₃ group, which deactivates the ether toward acid-catalyzed cleavage. However, prolonged exposure to concentrated HCl (≥6 M) may slowly degrade the ether bond.

- Basic Conditions : The ester group (COOMe) is susceptible to saponification above pH 10. To prevent decomposition, store the compound in anhydrous solvents (e.g., THF) under inert atmosphere .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at ~200°C, making the compound suitable for reactions below this threshold .

Basic: What are the applications of this compound in medicinal chemistry research?

Answer:

- Drug Intermediate : Serves as a precursor for protease inhibitors or kinase-targeting agents due to its hydrogen-bonding capacity (amine) and lipophilic trifluoroethoxy group.

- Structure-Activity Relationship (SAR) Studies : Modifying the trifluoroethoxy position or substituting the ester with amides can optimize binding affinity. For example, analogs with 2,5-bis(trifluoroethoxy) groups show enhanced activity in anti-inflammatory assays but require impurity profiling .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Answer:

- LogP Prediction : Molecular dynamics simulations estimate the logP of ~2.5, indicating moderate blood-brain barrier penetration. Derivatives with lower logP (e.g., replacing COOMe with COOH) may reduce CNS toxicity.

- Metabolism Prediction : CYP3A4-mediated demethylation of the ester is a major clearance pathway. Docking studies with CYP3A4 active sites (PDB: 1TQN) identify steric clashes, guiding substitution at the 4-position to hinder enzyme access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.